molecular formula C7H5ClFIO B8725334 (4-Chloro-2-fluoro-3-iodophenyl)methanol

(4-Chloro-2-fluoro-3-iodophenyl)methanol

Cat. No.: B8725334
M. Wt: 286.47 g/mol
InChI Key: IDHOSEHJUMAGBA-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-iodophenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅ClFIO and a molar mass of 286.47 g/mol . Its structure features a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, iodine (I) at position 3, and a hydroxymethyl (-CH₂OH) group at position 1. The combination of three halogens (Cl, F, I) and the alcohol functional group imparts unique physicochemical properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(4-chloro-2-fluoro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2

InChI Key

IDHOSEHJUMAGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Chloro-4-fluoro-3-iodophenyl)methanol (CAS: 2385245-26-9)
  • Key Differences : The chlorine and fluorine substituents are swapped (Cl at position 2, F at position 4).
  • Impact :
    • Solubility : Altered dipole moments due to substituent positions may affect solubility in polar solvents.
    • Reactivity : The proximity of Cl to the hydroxymethyl group in the 4-chloro isomer may increase steric hindrance, reducing nucleophilic substitution rates compared to the 2-chloro analog .
(4-Fluoro-2-iodophenyl)methanol (CAS: 937649-01-9)
  • Key Differences : Lacks chlorine, with only F and I substituents.

Functional Group Variants

1-(4-Chloro-2-iodophenyl)ethanol (CAS: 1192931-79-5)
  • Structure : Features a secondary alcohol (-CH(OH)CH₃) instead of a primary benzyl alcohol.
  • Key Differences: Acidity: The secondary alcohol is less acidic (pKa ~16–18) compared to primary benzyl alcohols (pKa ~15–16). Synthetic Yield: Reported yields for similar ethanol derivatives reach 89%, suggesting efficient synthesis routes .
Chloromethylphenols (e.g., 4-Chloro-2-methylphenol)
  • Structure: Phenolic -OH group instead of benzyl alcohol.
  • Key Differences: Acidity: Phenols (pKa ~9–10) are significantly more acidic than benzyl alcohols due to resonance stabilization of the phenoxide ion. Environmental Persistence: Chlorophenols are known environmental pollutants with slow degradation, whereas iodinated analogs may exhibit different degradation pathways due to iodine’s larger atomic radius .

Halogenation Patterns

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol (CAS: 1443324-44-4)
  • Structure : Furan ring with Cl, F, and methyl groups; hydroxymethyl attached to a phenyl group.
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate
  • Structure : Phosphonate ester with trifluoroethyl and chlorophenyl groups.
  • Key Differences :
    • Application : Phosphonates are often used as flame retardants or agrochemicals, whereas halogenated benzyl alcohols are more common in pharmaceutical synthesis .

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